

Kuwanon C: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Kuwanon C

Cat. No.: B137963

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Abstract

Kuwanon C is a prenylated flavonoid predominantly isolated from the root bark of *Morus alba* (white mulberry). Exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, **Kuwanon C** has emerged as a compound of significant interest in pharmacological research and drug development. This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and mechanisms of action of **Kuwanon C**. Detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of implicated signaling pathways are presented to facilitate further investigation and application of this promising natural product.

Molecular Profile

Kuwanon C, also known as Mulberrin or Norartocarpin, is a flavonoid characterized by the presence of two isopentenyl groups, which contribute to its significant biological activity.

Property	Value	Reference(s)
Molecular Formula	C25H26O6	[1]
Molecular Weight	422.5 g/mol	[1]
IUPAC Name	2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one	[1]
CAS Number	62949-79-5	[1]

Biological Activities and Quantitative Data

Kuwanon C has demonstrated potent activity across several therapeutic areas. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.

Anticancer Activity

Cell Line	Cancer Type	Assay	IC50 (μM)	Notes	Reference(s)
HeLa	Cervical Cancer	Cell Proliferation	More potent than Paclitaxel and Cisplatin	Kuwanon C induces apoptosis by targeting mitochondria and the endoplasmic reticulum.	[1][2]
T47D	Breast Cancer	MTS Assay	Not Specified	Induces apoptosis via the intrinsic pathway.	[3]
MDA-MB-231	Breast Cancer	MTS Assay	Not Specified	Induces apoptosis via the intrinsic pathway.	[3]
P388	Mouse Lymphoma	Not Specified	14 μg/ml	-	

Antimicrobial Activity

Microorganism	Type	Assay	MIC (μg/mL)	Reference(s)
Escherichia coli	Gram-negative bacteria	Broth Microdilution	10	
Salmonella typhimurium	Gram-negative bacteria	Broth Microdilution	25	
Staphylococcus epidermidis	Gram-positive bacteria	Broth Microdilution	6.25	
Staphylococcus aureus	Gram-positive bacteria	Broth Microdilution	6.25	

Antioxidant Activity

Assay	EC50 (µg/mL)	Notes	Reference(s)
DPPH Radical Scavenging	72.99	Cell-free assay.	

Antiviral Activity

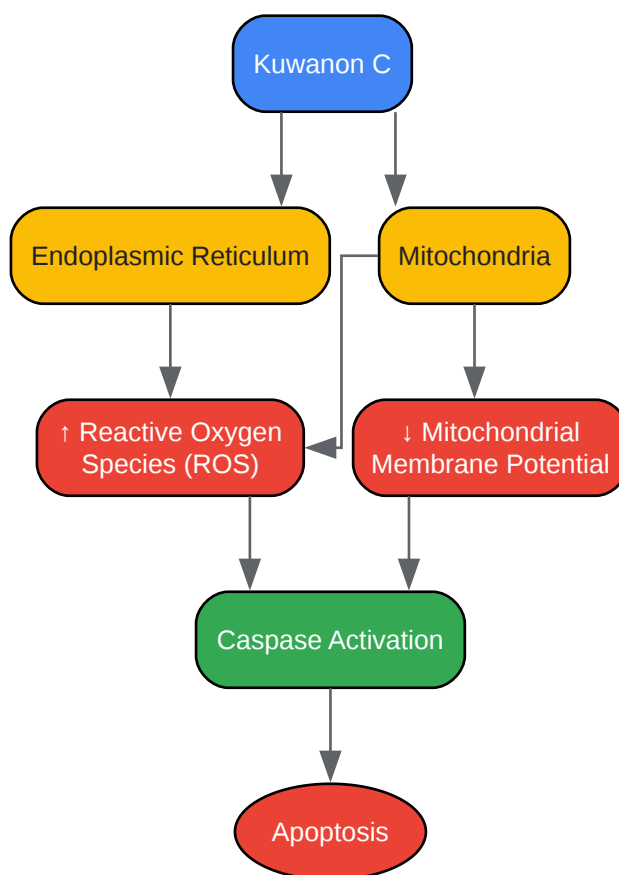
Virus	Mechanism	IC50 (µM)	Reference(s)
SARS-CoV-2	Inhibition of Spike S1 RBD:ACE2 interaction	91.4	[4]

Mechanisms of Action and Signaling Pathways

Kuwanon C exerts its biological effects through the modulation of multiple signaling pathways. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis in Cancer Cells

Kuwanon C has been shown to induce apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum.[1] This leads to a disruption of the mitochondrial membrane potential, a significant increase in intracellular reactive oxygen species (ROS), and the activation of apoptotic signaling pathways.[1][3]

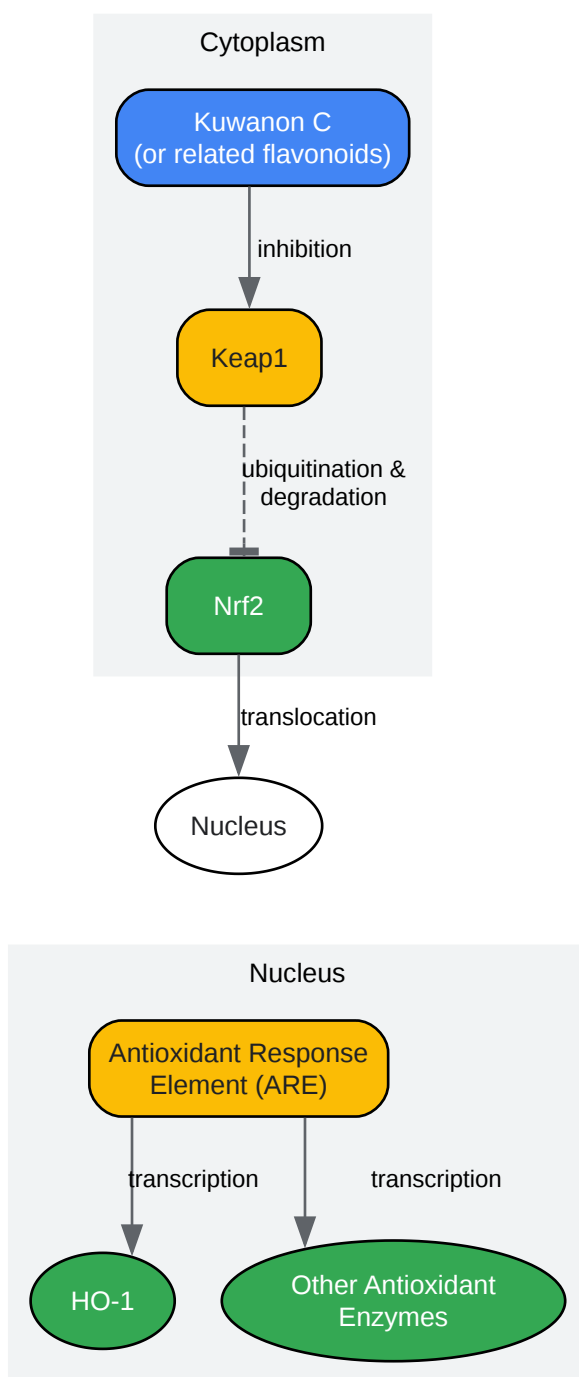


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Figure 1: Proposed mechanism of **Kuwanon C**-induced apoptosis.

Modulation of Nrf2 Signaling Pathway

While direct studies on **Kuwanon C** are limited, related flavonoids from *Morus alba* have been shown to exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.



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Figure 2: Potential activation of the Nrf2 pathway by **Kuwanon C**.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the biological activity of **Kuwanon C**. Researchers should optimize these protocols based on their specific experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of **Kuwanon C** (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- **Reagent Addition:** Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- **Measurement:** Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

- **Reagent Preparation:** Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Sample Preparation:** Prepare various concentrations of **Kuwanon C** in methanol.
- **Reaction:** Mix the DPPH solution with the **Kuwanon C** solutions in a 96-well plate or cuvettes.
- **Incubation:** Incubate the mixture in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm.
- **Data Analysis:** Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
- Compound Dilution: Perform serial dilutions of **Kuwanon C** in a suitable broth medium in a 96-well plate.
- Inoculation: Add the microbial inoculum to each well.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
- Measurement: Determine the lowest concentration of **Kuwanon C** that inhibits visible microbial growth.

Conclusion

Kuwanon C is a multifaceted natural compound with significant potential for the development of new therapeutic agents. Its well-documented anticancer, antimicrobial, and antioxidant activities, coupled with an evolving understanding of its molecular mechanisms, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers to explore and harness the therapeutic potential of **Kuwanon C**.

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